molecular formula C8H7N3O B2551378 3-Cyano-N-hydroxybenzamidine CAS No. 453565-58-7

3-Cyano-N-hydroxybenzamidine

Cat. No. B2551378
M. Wt: 161.164
InChI Key: JWIHUEJQEREZDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds derived from cyanoacetamide precursors is detailed in the first paper. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor, which was then used to synthesize a variety of heterocyclic derivatives. These reactions involved regioselective attacks and cyclization, leading to a diverse set of products .

Molecular Structure Analysis

The sixth paper discusses the synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which, like 3-Cyano-N-hydroxybenzamidine, contains a benzamide moiety. The structure of the synthesized compound was confirmed by various spectroscopic methods and X-ray analysis . This suggests that similar analytical techniques could be used to determine the molecular structure of 3-Cyano-N-hydroxybenzamidine.

Chemical Reactions Analysis

The second paper provides information on chiral N-hydroxybenzamides, which are structurally related to 3-Cyano-N-hydroxybenzamidine. These compounds were used as precursors to generate N-oxyl radicals, which were then characterized and used in asymmetric oxidation reactions . This indicates that 3-Cyano-N-hydroxybenzamidine could potentially participate in similar radical-based chemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-Cyano-N-hydroxybenzamidine, they do provide insights into the properties of structurally related compounds. For example, the antitumor activities of the synthesized heterocyclic compounds in the first paper suggest that 3-Cyano-N-hydroxybenzamidine could also exhibit biological activity . The spectroscopic characterization in the sixth paper provides a basis for understanding the physical properties of benzamide derivatives .

Relevant Case Studies

The first paper reports the antitumor evaluation of synthesized heterocyclic compounds, which showed high inhibitory effects on three human cancer cell lines . This case study is relevant as it demonstrates the potential biological applications of compounds similar to 3-Cyano-N-hydroxybenzamidine.

Scientific Research Applications

1. Antiproliferative Activity of 3-Cyanopyridines

  • Application Summary: 3-Cyanopyridines have been reported to possess various pharmacological activities, including antitumor activity against liver carcinoma cell line (HEPG2). The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) have shown promising results .
  • Methods of Application: Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
  • Results: The results revealed that the pyridine derivatives 5c and 5d have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

2. Cyanoacetylation of Amines

  • Application Summary: N-cyanoacetamides are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results: The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N -aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

3. Wound Healing Process

  • Application Summary: This work presents the positive effects of synthesized novel 3-cyano-N-pyridinyl acetamide derivatives on the wound healing process .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The putative action mechanism related to decreased lipid peroxidation and increased antioxidant effects of 3-cyano-N-pyridinyl acetamide derivatives during the wound healing process is analyzed .

4. Synthesis and Applications of 3-Cyanocoumarins

  • Application Summary: 3-Cyanocoumarins are a well-known subgroup of oxygen-containing heterocyclic compounds that have significant importance in biological and medical sciences. They are commonly known precursor material for the development of medicinally important other coumarin derivatives .
  • Methods of Application: The synthesis of 3-cyanocoumarins involves novel strategies .
  • Results: This article provides a brief overview of the synthesis, biological and pharmacological applications of the 3-cyano derivative of coumarins .

5. Electrophilic Cyanide-Transfer Reagents

  • Application Summary: The use of electrophilic cyanide-transfer reagents has become a versatile strategy to access important structural motives in a complementary way compared to other methods .
  • Methods of Application: Over the last few years a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
  • Results: This article highlights some of the most recent impressive achievements in the field of transition metal-free electrophilic cyanation reactions .

6. Antiproliferative Activity of New 3-Cyanopyridines

  • Application Summary: New 3-cyanopyridines have been synthesized and their antiproliferative activity has been studied .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results of the study are not detailed in the source .

7. Synthesis of Bioactive Compounds

  • Application Summary: The pyridine core is a key constituent in a scope of bioactive compounds which occur artificially and naturally. It has been appeared to have a wide scope of biological applications .
  • Methods of Application: The synthesis of these compounds involves novel strategies .
  • Results: This article provides a brief overview of the synthesis, biological and pharmacological applications of the 3-cyano derivative of coumarins, as well as assessment of prospective future medical applications .

8. Construction of Carbon-Carbon Bonds

  • Application Summary: The use of cyanides for the construction of carbon–carbon bonds is one of the fundamental strategies in organic chemistry .
  • Methods of Application: The basic reactivity of simple cyanides (such as KCN) that every undergraduate student learns in first year organic chemistry classes is that the inherent nucleophilicity of the cyanide ion CN− allows for powerful nucleophilic substitution or addition reactions .
  • Results: This article highlights some of the most recent impressive achievements in the field of transition metal-free electrophilic cyanation reactions .

9. Antitumor Activity

  • Application Summary: New 3-cyanopyridines have been synthesized and their antitumor activity has been studied .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results of the study are not detailed in the source .

Safety And Hazards

3-Cyano-N-hydroxybenzamidine is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of cyanamide compounds in synthetic chemistry has seen significant interest in recent years. They are considered potential scaffolds in the pharmaceutical sector and are being explored for their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

3-cyano-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIHUEJQEREZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-N-hydroxybenzamidine

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